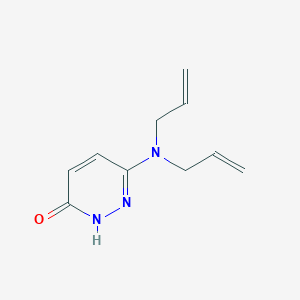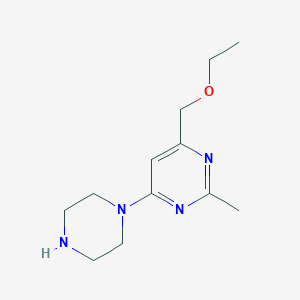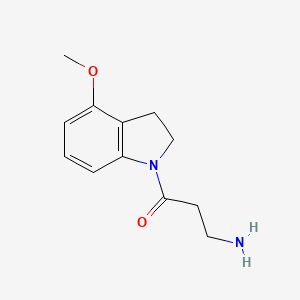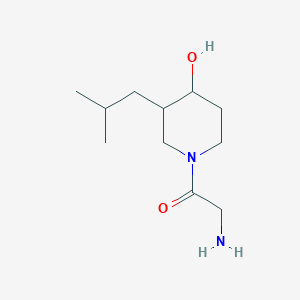
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine, commonly known as 6-AEMPA, is an organometallic compound that is used in a variety of scientific research applications. It is of particular interest due to its unique properties and ability to be synthesized in a variety of ways.
Mécanisme D'action
The mechanism of action of 6-AEMPA is not fully understood, but it is believed to involve the binding of the compound to the cell membrane, allowing it to enter the cell. Once inside the cell, 6-AEMPA can interact with DNA or RNA molecules, allowing them to be delivered to the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-AEMPA are not fully understood, but it is believed to have an effect on gene expression. In particular, 6-AEMPA is believed to be able to inhibit the expression of certain genes, which may be beneficial for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-AEMPA in lab experiments include its ability to be synthesized in a variety of ways, its ability to increase the solubility of drugs, and its ability to deliver DNA or RNA molecules to cells. The limitations of using 6-AEMPA in lab experiments include its lack of understanding of the exact mechanism of action and its potential for toxicity.
Orientations Futures
The future directions for 6-AEMPA research include further investigation into its mechanism of action, potential toxicity, and potential applications in drug delivery, gene therapy, and cancer research. Additionally, research should be conducted into the biochemical and physiological effects of 6-AEMPA and its potential to inhibit the expression of certain genes. Finally, research should be conducted into the potential of 6-AEMPA to be used in other scientific research applications, such as in the development of new drugs and treatments.
Applications De Recherche Scientifique
6-AEMPA is used in a variety of scientific research applications, including drug delivery, gene therapy, and cancer research. In drug delivery, 6-AEMPA is used to increase the solubility of drugs and to improve their stability in aqueous solutions. In gene therapy, 6-AEMPA is used to deliver DNA or RNA molecules to cells, which can then be used to modify the expression of genes. In cancer research, 6-AEMPA is used to deliver small interfering RNA molecules to cancer cells, which can then be used to inhibit the expression of certain genes.
Propriétés
IUPAC Name |
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-15(5-2)10-8-11(16-7-6-12)14-9(3)13-10/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSUCUHKZBUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481777.png)
![5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481778.png)
![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
![5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481787.png)

